Cas no 7277-98-7 (udp-galnac)

udp-galnac structure
udp-galnac structure
Nome del prodotto:udp-galnac
Numero CAS:7277-98-7
MF:C17H27N3O17P2
MW:607.353707551956
CID:977523
PubChem ID:1167

udp-galnac Proprietà chimiche e fisiche

Nomi e identificatori

    • udp-galnac
    • [[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hydroxy-phosphoryl]oxy-[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy]phosphinic acid
    • UDP-N-acetyl-alpha-D-galactosamine
    • UDP-N-acetyl-D-galactosamine
    • Uridine diphospate N-acetylgalactosamine
    • Uridine diphosphate-N-acetylgalactosamine
    • Uridine diphosphoacetylgalactosamine
    • UDP-N-acetyl-delta-galactosamine
    • Uridine pyrophosphate N-acetyl-alpha-delta-chondrosamine ester
    • 3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl [5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen diphosphate (non-preferred name)
    • Uridine diphospho-2-acetamido-2-deoxy-delta-galactose
    • Uridine pyrophosphate N-acetyl-a-D-chondrosamine ester
    • SCHEMBL23344493
    • SCHEMBL15433957
    • Uridine 5'-diphospho-N-acetylgalactosamine
    • Uridine pyrophosphoacetylgalactosamine
    • 528-04-1
    • L000907
    • Uridine diphosphate-N-acetyl-delta-galactosamine
    • Uridine diphospho-N-acetylgalactosamine
    • uridine diphosphate N-acetylmannosamine
    • 26575-17-7
    • Uridine diphosphate-N-acetyl-D-galactosamine
    • Uridine pyrophosphate 2-acetamido-2-deoxy-alpha-D-galactopyranosyl ester
    • Uridine pyrophosphate 2-acetamido-2-deoxy-alpha-delta-galactopyranosyl ester
    • DTXSID20862122
    • Uridine pyrophosphate 2-acetamido-2-deoxy-a-D-galactopyranosyl ester
    • Uridine pyrophosphate N-acetyl-alpha-D-chondrosamine ester
    • DB02196
    • PD008141
    • [(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
    • UD2
    • Acetylgalactosamine, UDP
    • Q27089067
    • UDP-N-acetylgalactosamine
    • 7277-98-7
    • uridine-diphosphate-n-acetylgalactosamine
    • uridine 5'-[3-(2-acetamido-2-deoxy-alpha-D-galactopyranosyl) dihydrogen diphosphate]
    • [({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})phosphinic acid
    • GTPL4741
    • LFTYTUAZOPRMMI-NESSUJCYSA-N
    • (2R,3R,4R,5R,6R)-3-(acetylamino)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl [(2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl dihydrogen diphosphate (non-preferred name)
    • Uridine-5-diphosphoacetylgalactosamine
    • CHEBI:67168
    • Uridine-5'-diphosphate-alpha-D-N-acetylgalactosamine
    • DTXSID201318824
    • Udp acetylgalactosamine
    • Uridine 5'-(trihydrogen diphosphate), P'-(2-(acetylamino)-2-deoxy-alpha-D-galactopyranosyl) ester
    • Inchi: InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)
    • Chiave InChI: LFTYTUAZOPRMMI-UHFFFAOYSA-N
    • Sorrisi: CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Proprietà calcolate

  • Massa esatta: 607.08200
  • Massa monoisotopica: 607.08157040g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 9
  • Conta accettatore di obbligazioni idrogeno: 17
  • Conta atomi pesanti: 39
  • Conta legami ruotabili: 10
  • Complessità: 1080
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 9
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -6.6
  • Superficie polare topologica: 300Ų

Proprietà sperimentali

  • Densità: 1.86
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • PSA: 325.48000
  • LogP: -4.25900
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd